molecular formula C10H16O2 B12523707 4-Cyclohexyl-3,6-dihydro-1,2-dioxine CAS No. 681855-85-6

4-Cyclohexyl-3,6-dihydro-1,2-dioxine

Cat. No.: B12523707
CAS No.: 681855-85-6
M. Wt: 168.23 g/mol
InChI Key: LVWFERDGQYSCNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclohexyl-3,6-dihydro-1,2-dioxine is a synthetic organic compound featuring a 1,2-dioxine core, which is a six-membered ring containing two oxygen atoms in a 1,2-relationship, and a cyclohexyl substituent. This structure makes it a molecule of interest in various research fields, including organic synthesis and material science, where it may be utilized as a building block or intermediate for more complex architectures. The 1,2-dioxine scaffold is distinct from the environmental pollutant class of polychlorinated dibenzo-p-dioxins and does not share the same toxicological profile associated with aryl hydrocarbon receptor (AhR) activation . Researchers value this compound for exploring novel chemical spaces and developing new synthetic methodologies. This product is intended for laboratory research purposes only and is not classified as a pharmaceutical agent. It is supplied as For Research Use Only, strictly not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

681855-85-6

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4-cyclohexyl-3,6-dihydro-1,2-dioxine

InChI

InChI=1S/C10H16O2/c1-2-4-9(5-3-1)10-6-7-11-12-8-10/h6,9H,1-5,7-8H2

InChI Key

LVWFERDGQYSCNU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CCOOC2

Origin of Product

United States

Preparation Methods

Key Reaction Parameters

  • Substrate Design : The diene must adopt an s-cisoid conformation to facilitate the [4+2] pathway. Cyclic 1,3-dienes, such as cyclohexyl-substituted derivatives, are ideal due to conformational rigidity.
  • Photosensitizer : Rose Bengal or other triplet sensitizers (e.g., xanthone) are employed to generate ¹O₂ under visible or UV light.
  • Conditions : Reactions typically proceed in inert solvents (e.g., dichloromethane) under controlled illumination (λ > 250 nm).

Mechanistic Pathway

  • Excitation : The photosensitizer absorbs light, inducing intersystem crossing to the triplet state.
  • Energy Transfer : The triplet sensitizer transfers energy to ground-state oxygen, generating ¹O₂.
  • Cycloaddition : ¹O₂ reacts with the s-cisoid diene via a [4π+2π] mechanism, forming the 1,2-dioxine ring.

Challenges and Optimizations

  • Steric Effects : Bulky substituents like cyclohexyl may hinder the s-cisoid conformation. This can be mitigated by using conformationally restricted dienes or electron-donating groups to stabilize the transition state.
  • Side Reactions : Competing [2π+2π] cycloadditions or ene reactions are minimized under low-temperature, anaerobic conditions.

Electron Transfer Oxidation of 1,3-Butadienes

An alternative route employs Lewis acid-catalyzed electron transfer oxidation to generate the endoperoxide. This method is particularly effective for sterically demanding substrates.

Reaction Components

  • Catalysts : FeBr₃, VOCl₃, or AlCl₃ facilitate diene radical cation formation, enabling reaction with molecular oxygen.
  • Substrates : Acyclic 1,3-butadienes with cyclohexyl substituents at the 4-position.

Mechanistic Steps

  • Radical Formation : The Lewis acid oxidizes the diene to a radical cation.
  • Oxygen Addition : Reaction with O₂ yields a peroxy radical intermediate.
  • Cyclization : Radical recombination forms the 1,2-dioxine ring.

Advantages Over Photochemical Methods

  • Thermal Stability : Reactions proceed at elevated temperatures (e.g., 40–60°C), avoiding photodegradation risks.
  • Catalyst Flexibility : Transition metal catalysts (e.g., FeBr₃) enhance reaction rates for bulky substrates.

Comparative Analysis of Preparation Methods

Parameter Photochemical [4+2] Electron Transfer
Catalyst Rose Bengal, Xanthone FeBr₃, VOCl₃, AlCl₃
Conditions UV/visible light, inert solvent Thermal, O₂ atmosphere
Yield High (excellent diastereoselectivity) High (moderate selectivity)
Substrate Scope Conformationally rigid dienes Acyclic dienes with electron-donating groups
References

Challenges in Steric Control and Selectivity

Steric Hindrance from Cyclohexyl Group

The cyclohexyl substituent at the 4-position introduces steric bulk, potentially disrupting the s-cisoid conformation required for [4+2] cycloaddition. Strategies to overcome this include:

  • Conformational Locking : Using cyclic dienes or rigidifying substituents to enforce s-cisoid geometry.
  • Catalyst Tuning : Employing bulky Lewis acids (e.g., BBr₃) to stabilize transition states.

Competing Reaction Pathways

  • [2+2] Cycloadditions : Observed under harsh UV conditions or with non-conjugated dienes. Mitigated by using triplet sensitizers and low temperatures.
  • Oxidative Side Reactions : Minimized through anhydrous conditions and inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-3,6-dihydro-1,2-dioxine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dioxine ring into diols or other reduced forms.

    Substitution: The cyclohexyl group can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.

    Substitution: Halogenating agents or organometallic reagents are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include cyclohexyl-substituted ketones, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

4-Cyclohexyl-3,6-dihydro-1,2-dioxine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Cyclohexyl-3,6-dihydro-1,2-dioxine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

a. Diethyl trans-4-cyclohexene-1,2-dicarboxylate (CAS: N/A)
This compound shares the cyclohexene backbone but features ester substituents at the 1,2-positions. Unlike 4-cyclohexyl-1,2-dioxine, it lacks the peroxide bridge, rendering it inert in cycloaddition reactions. However, its electron-withdrawing ester groups enhance stability against thermal degradation compared to the dioxine derivative .

b. cis-Tetrahydrophthalic Anhydride (CAS: N/A)
A cyclohexene-fused anhydride, this compound is highly reactive in Diels-Alder reactions due to its strained cyclic structure. Unlike 1,2-dioxines, it forms six-membered adducts without peroxide intermediates, making it a preferred substrate in polymer chemistry .

c. Sultine Derivatives (e.g., 4,5-Benzo-3,6-dihydro-1,2-oxathiin 2-oxide)
Sultines are sulfur-containing analogs of 1,2-dioxines. They undergo [4+2] cycloadditions with fullerenes to yield thermodynamically stable adducts without byproducts (e.g., SO₂ elimination). In contrast, 4-cyclohexyl-1,2-dioxine forms less stable adducts due to peroxide bond cleavage under thermal stress .

Reactivity and Stereochemical Outcomes

The [4+2] cycloaddition of singlet oxygen with dienes is stereospecific. For example:

  • (E,E)-2,4-Hexadiene yields cis-1,2-dioxine as the major product.
  • (E,Z)- and (Z,Z)-2,4-Hexadiene unexpectedly also form cis-1,2-dioxine, defying conventional stereochemical predictions .

Solvent and Byproduct Formation

  • Methanol Solvent: Photooxidation of dienes in methanol yields 4-methoxy-2-hydroperoxides and oxetanes alongside dioxines, indicating a stepwise reaction pathway. This contrasts with sultine cycloadditions, which proceed without solvent-dependent side products .
  • Microwave Heating : Structural analogs like 3,6-dihydro-1,2-pyridazines form in high yields (e.g., 80–95%) under microwave conditions, whereas traditional synthesis of 1,2-dioxines requires prolonged heating and yields are lower (~60–70%) .

Thermodynamic Stability

  • Sultine-Fullerene Adducts : Exhibit exceptional stability due to aromatic stabilization in the fullerene cage.
  • 1,2-Dioxine Adducts : Less stable; peroxide bonds are prone to cleavage under thermal or photolytic conditions .

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Molecular Weight (g/mol) Key Functional Groups Stability
4-Cyclohexyl-3,6-dihydro-1,2-dioxine 240.1362 Peroxide bridge, cyclohexyl Moderate (O–O cleavage)
Diethyl trans-4-cyclohexene-1,2-dicarboxylate 242.29 (estimated) Ester groups High
Sultine (4,5-Benzo-3,6-dihydro-1,2-oxathiin 2-oxide) 198.25 Sulfur, oxide High (thermodynamic)

Table 2: Reaction Conditions and Byproducts

Compound Reaction Type Conditions Byproducts
This compound Photooxidation Methanol, light 4-Methoxy-2-hydroperoxides, oxetanes
Sultine Derivatives [4+2] Cycloaddition Thermal, solvent-free None
3,6-Dihydro-1,2-pyridazines Microwave Cycloaddition Microwave heating Trace organics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.